molecular formula C13H18N2O3 B2450702 [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid CAS No. 169155-70-8

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid

Cat. No. B2450702
CAS RN: 169155-70-8
M. Wt: 250.298
InChI Key: RCTDDWZVRYXUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” is a compound that has been studied for its potential biological activity . It is a derivative of piperazine, a class of compounds that exhibit a wide range of biological activities . This compound has been used in the synthesis of various salts derived from simple aromatic acids .


Synthesis Analysis

The synthesis of this compound involves co-crystallization with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid . This process yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .


Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted with a 4-methoxyphenyl group . The salts derived from this compound crystallize in space groups P1 and Pna21, respectively .

Scientific Research Applications

Acetylcholinesterase Inhibitor

This compound has been used in the development of acetylcholinesterase inhibitor compounds . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels . This is particularly relevant in the treatment of Alzheimer’s disease, a neurodegenerative disease affecting the elderly population, which is accompanied by a decrease in cholinergic transmission .

Butyrylcholinesterase Inhibitor

In addition to acetylcholinesterase, this compound has also shown inhibitory activities against butyrylcholinesterase . This is another important enzyme involved in the hydrolysis of acetylcholine .

Allergy Management

“[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Antiviral Agent

This compound has been used in pharmaceutical preparations, particularly for intravenous administration, which contain “{8-fluoro-2- [4- (3-methoxyphenyl)piperazin-1-yl]-3- [2-methoxy-5- (trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl} acetic acid” in combination with at least one auxiliary agent selected from the cyclodextrins, lysine, and arginine . These preparations are used to treat and/or prevent diseases, in particular as antiviral agents preferably against cytomegaloviruses .

Quality Control in Pharma Laboratories

This compound is used as a pharmaceutical secondary standard for application in quality control . It provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .

Research and Development

“[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” is used in the synthesis of various compounds for research and development purposes . It is a key ingredient in the synthesis of compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activity and potential applications. For example, piperazine derivatives have been studied for their potential use in the treatment of various diseases , suggesting that “[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” could also have potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it inhibits the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions.

Biochemical Pathways

The compound’s interaction with the histamine H1 receptor affects the cholinergic transmission pathway . This pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses, the compound increases acetylcholine levels, enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid’s action primarily involve the mitigation of allergic reactions and inflammatory responses. By binding to the histamine H1 receptor, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergies and inflammation .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDDWZVRYXUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid

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